N-((1-Isopropyl-3-methyl-1H-pyrazol-4-yl)methyl)-2-(3-methoxyphenyl)ethanamine
Overview
Description
N-((1-Isopropyl-3-methyl-1H-pyrazol-4-yl)methyl)-2-(3-methoxyphenyl)ethanamine, commonly known as IMPPE, is a novel organic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. IMPPE is a member of the phenethylamine class of compounds and is structurally related to other psychoactive substances such as amphetamines and phenylethylamines.
Mechanism of Action
The mechanism of action of IMPPE is not fully understood, but it is believed to act primarily as a serotonin and dopamine reuptake inhibitor. This means that it increases the levels of these neurotransmitters in the brain, leading to altered mood and behavior. IMPPE has also been shown to bind to other receptors, including alpha-adrenergic and histamine receptors, which may contribute to its overall effects.
Biochemical and Physiological Effects:
IMPPE has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, leading to altered mood and behavior. It has also been shown to increase heart rate and blood pressure, which may be related to its alpha-adrenergic receptor binding activity. Additionally, IMPPE has been shown to have analgesic effects, suggesting that it may have potential applications in the treatment of pain.
Advantages and Limitations for Lab Experiments
One of the main advantages of IMPPE is its high potency and selectivity for serotonin and dopamine receptors. This makes it a useful tool for studying the function of these receptors in the brain. However, one limitation of IMPPE is its potential for abuse and addiction, which may limit its use in certain experimental settings.
Future Directions
There are several potential future directions for research on IMPPE. One area of interest is its potential applications in the treatment of psychiatric disorders such as depression and anxiety. Further studies are needed to fully understand its mechanism of action and potential therapeutic effects in these conditions. Additionally, there is interest in developing new derivatives of IMPPE with improved potency and selectivity for specific receptors, which may lead to the development of new drugs for a range of conditions.
Scientific Research Applications
IMPPE has been the subject of several scientific studies due to its potential applications in the field of medicinal chemistry. It has been shown to exhibit a range of biological activities, including binding to serotonin and dopamine receptors, and inhibiting the reuptake of these neurotransmitters. This suggests that IMPPE may have potential applications in the treatment of psychiatric disorders such as depression and anxiety.
properties
IUPAC Name |
2-(3-methoxyphenyl)-N-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methyl]ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c1-13(2)20-12-16(14(3)19-20)11-18-9-8-15-6-5-7-17(10-15)21-4/h5-7,10,12-13,18H,8-9,11H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGLGRJFFNQIYPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CNCCC2=CC(=CC=C2)OC)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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